An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-fluorophenyl 4-iodobenzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-fluorophenyl 4-iodobenzoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, a precise understanding of a molecule's NMR spectrum is fundamental to confirming its identity, purity, and ثلاثية الأبعاد conformation. This guide offers a detailed examination of the predicted ¹H and ¹³C NMR spectra of 4-fluorophenyl 4-iodobenzoate, a halogenated aromatic ester.
The structure of 4-fluorophenyl 4-iodobenzoate presents a compelling case study for the principles of NMR spectroscopy. The interplay of the electron-withdrawing and electron-donating characteristics of the ester linkage, the fluorine atom, and the iodine atom creates a nuanced electronic environment, which is reflected in the chemical shifts of its proton and carbon nuclei. This guide will deconstruct these influences to provide a theoretically grounded prediction of the NMR spectra and establish a robust experimental protocol for its acquisition.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following numbering scheme will be used for the atoms of 4-fluorophenyl 4-iodobenzoate.
Caption: Molecular structure of 4-fluorophenyl 4-iodobenzoate with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-fluorophenyl 4-iodobenzoate is expected to show distinct signals for the protons on the two aromatic rings. The chemical shifts are influenced by the electronic effects of the substituents.
A. 4-Iodobenzoyl Moiety (Protons H2, H3, H5, H6):
The 4-iodobenzoyl group contains a strongly electron-withdrawing carbonyl group and an iodine atom. The carbonyl group deshields the ortho protons (H2 and H6) due to its inductive effect and magnetic anisotropy. The iodine atom has a weaker inductive effect and a deshielding effect due to its electronegativity, while also exhibiting some resonance donation. The protons ortho to the carbonyl group (H2, H6) are expected to be the most downfield in this ring system. Due to symmetry, H2 and H6 are chemically equivalent, as are H3 and H5.
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H2/H6: These protons are ortho to the electron-withdrawing carbonyl group, which will shift them significantly downfield. They will appear as a doublet, coupled to the adjacent H3/H5 protons.
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H3/H5: These protons are ortho to the iodine atom. They will appear as a doublet, coupled to the H2/H6 protons.
B. 4-Fluorophenyl Moiety (Protons H2', H3', H5', H6'):
The 4-fluorophenyl ring is attached to the ester oxygen, which is an electron-donating group through resonance. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect, but also an electron-donating resonance effect.
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H2'/H6': These protons are ortho to the ester oxygen. The resonance donation from the oxygen will shield these protons, while the inductive effect of the ester and the fluorine will have a competing deshielding effect. They are expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants).
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H3'/H5': These protons are ortho to the fluorine atom. The strong electronegativity of fluorine will deshield these protons. They will also be coupled to the adjacent H2'/H6' protons and will show coupling to the fluorine atom. This will result in a complex multiplet, likely appearing as a triplet of doublets.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-fluorophenyl 4-iodobenzoate (in CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |
|---|---|---|---|---|
| H2, H6 | 7.90 - 8.10 | d | ~8.5 | Ortho to electron-withdrawing C=O group. |
| H3, H5 | 7.80 - 7.95 | d | ~8.5 | Ortho to iodine atom. |
| H3', H5' | 7.10 - 7.25 | t | ~8.7 | Influenced by both ester oxygen and fluorine. |
| H2', H6' | 7.00 - 7.15 | t | ~8.7 | Influenced by both ester oxygen and fluorine. |
Disclaimer: These are predicted values based on substituent effects and data from similar compounds. Actual experimental values may vary.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.
A. 4-Iodobenzoyl Moiety (Carbons C1-C6, C=O):
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C=O: The carbonyl carbon is highly deshielded and will appear at a very low field.
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C1: This is the quaternary carbon attached to the carbonyl group.
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C4: This carbon is directly bonded to the iodine atom. The "heavy atom effect" of iodine is expected to cause a significant upfield shift for this carbon.
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C2/C6 & C3/C5: These carbons will have chemical shifts typical for aromatic carbons, influenced by the carbonyl and iodo substituents.
B. 4-Fluorophenyl Moiety (Carbons C1'-C6'):
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C1': The quaternary carbon attached to the ester oxygen will be deshielded.
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C4': This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift. It will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
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C2'/C6' & C3'/C5': These carbons will show smaller C-F couplings (²JCF and ³JCF respectively).
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-fluorophenyl 4-iodobenzoate (in CDCl₃)
| Carbon | Predicted δ (ppm) | Coupling to ¹⁹F (Hz) | Justification |
|---|---|---|---|
| C=O | 164 - 166 | - | Carbonyl carbon, highly deshielded. |
| C4' | 162 - 164 | ¹JCF ≈ 245-255 | Attached to highly electronegative F. |
| C1' | 149 - 151 | - | Attached to ester oxygen. |
| C3, C5 | 137 - 139 | - | Aromatic carbons influenced by iodine. |
| C2, C6 | 131 - 133 | - | Aromatic carbons influenced by C=O group. |
| C1 | 128 - 130 | - | Quaternary carbon in iodobenzoyl ring. |
| C2', C6' | 122 - 124 | ³JCF ≈ 8-10 | Influenced by ester and fluorine. |
| C3', C5' | 115 - 117 | ²JCF ≈ 22-25 | Influenced by ester and fluorine. |
| C4 | 95 - 100 | - | Attached to iodine (heavy atom effect). |
Disclaimer: These are predicted values. Actual experimental values may vary. C-F coupling constants are estimates based on typical values for fluorinated aromatic compounds.
Experimental Protocol for NMR Data Acquisition
A standardized and carefully executed protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
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Weighing: Accurately weigh approximately 10-20 mg of 4-fluorophenyl 4-iodobenzoate.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[1] Other potential solvents include deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) if solubility is an issue.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
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Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.
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Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
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¹H NMR Acquisition:
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Use a standard single-pulse experiment.
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Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
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¹³C NMR Acquisition:
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Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
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A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 scans or more).
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Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).
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3. Data Processing:
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Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
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Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
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Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
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Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
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Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion
References
-
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link][5]
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Gao, C., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenyl benzoate | C13H10O2 | CID 7169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorophenol | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 6. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
